molecular formula C18H19N3O B150760 Fabesetron CAS No. 129300-27-2

Fabesetron

Cat. No. B150760
M. Wt: 293.4 g/mol
InChI Key: AEKQMJRJRAHOAP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Fabesetron has a molecular formula of C18H19N3O . It has a molecular weight of 293.363 Da . The structure is characterized by a heterotricyclic compound that is 8,9-dihydropyrido[1,2-a]indol-6(7H)-one substituted by a (5-methyl-1H-imidazol-4-yl)methyl group at position 7R and a methyl group at position 10 .


Physical And Chemical Properties Analysis

Fabesetron has a density of 1.3g/cm3, a boiling point of 561.1°C at 760 mmHg, and a refractive index of 1.692 . Its flash point is 293.1°C and its vapour pressure is 1.28E-12mmHg at 25°C .

Scientific Research Applications

Environmental Quality Assessment

Fabesetron's utility in environmental research can be exemplified by studies using Fluctuating Asymmetry (FA) as a biomonitoring system. FA, observed in invertebrate populations like shrimps and bloodworms, indicates environmental stress caused by factors such as pollution from fertilizer manufacturing facilities. This demonstrates the impact of environmental factors on organism development, underlining Fabesetron's potential in ecological studies and environmental quality assessments (Clarke, 1993).

Cancer Research and Therapy

In the realm of cancer research and therapy, Fabesetron shows promise through its applications in targeted magnetic resonance imaging (MRI) and photodynamic therapy (PDT). Folic acid (FA)-targeted, photosensitizer-loaded nanocomposites, exemplified in studies on MCF-7 tumor-bearing mice, demonstrate effective in vivo diagnosis and therapy for cancers. This highlights the drug's potential in advanced cancer treatment techniques (Zeng et al., 2015).

Advanced Cellular Analysis

Fabesetron has applications in advanced cellular analysis technologies like mass cytometry (CyTOF) and flow cytometry (FACS). These technologies are pivotal in medical fields such as immunology, hematology, and oncology. They facilitate complex characterizations at the single-cell level, aiding in understanding drug mechanisms and biomarker discovery (Nassar, Wisnewski, & Raddassi, 2016).

Plant Biology and Development

In plant biology, Fabesetron is useful in studying plant development and responses to environmental stimuli. Fluorescence-Activated Cell Sorting (FACS), enabled by flow cytometry, allows for the isolation of specific cell types or stages in plants, marked with fluorescent proteins. This aids in understanding transcriptional networks controlling plant growth and responses (Carter, Bonyadi, & Gifford, 2013).

Biophysics and Molecular Studies

In biophysics, Fabesetron assists in extending the range of optical methods like FRET for studying biomolecular conformational changes, essential in drug discovery and cell biology. This application demonstrates the versatility of Fabesetron in molecular ruler technologies, beneficial for understanding molecular interactions and dynamics (Yun et al., 2005).

properties

IUPAC Name

(7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQMJRJRAHOAP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048169
Record name Fabesetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fabesetron

CAS RN

129300-27-2
Record name (+)-FK 1052
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129300-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fabesetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129300272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fabesetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FABESETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU72HVX338
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fabesetron
Reactant of Route 2
Fabesetron
Reactant of Route 3
Fabesetron
Reactant of Route 4
Fabesetron
Reactant of Route 5
Fabesetron
Reactant of Route 6
Fabesetron

Citations

For This Compound
27
Citations
Y Chong, H Choo - Expert Opinion on Investigational Drugs, 2010 - Taylor & Francis
… that fabesetron is better absorbed than ondansetron and possesses a similar duration of action to that of ondansetron. The pA 2 values for the 5-HT 3 receptor indicated that fabesetron …
Number of citations: 12 www.tandfonline.com
ZH Israili - Current medicinal chemistry central nervous system …, 2001 - ingentaconnect.com
Serotonin (5-HT), a neurotransmitter and a neuromodulator, plays an important role in physiological functions and in many pathological conditions. The actions of 5-HT are mediated by …
Number of citations: 38 www.ingentaconnect.com
JL Rivera-Fonseca, N González-Rivas… - Current Medicinal …, 2021 - ingentaconnect.com
… Fabesetron was initially prepared from a simultaneous trityl protecting group removal and alkene hydrogenation in compound 77 (Fig. 25), which in turn, was obtained from acetate 76 …
Number of citations: 5 www.ingentaconnect.com
F De Ponti, M Tonini - Drugs, 2001 - Springer
Although the past few years have seen an exponential growth of compounds of potential interest for the treatment of functional gastrointestinal (GI) tract disorders, the gap that still exists …
Number of citations: 233 link.springer.com
T De Paulis, WA Hewlett, DE Schmidt… - European journal of …, 1997 - Elsevier
… analogue, galdansetron (R-GR-67330)> showed a 50-fold increase in 5-HT-3 receptor affinity [5] and the corresponding 3-aza bioisostere, fabesetron (FK- 1052), showed high potency …
Number of citations: 13 www.sciencedirect.com
F Liu, A Patt, C Chen, R Huang, Y Xu, EA Mathé, Q Zhu - bioRxiv, 2023 - ncbi.nlm.nih.gov
… Fabesetron is a serotonin receptor antagonist that was … , HTR4 is related to Fabesetron was identified via Translator. … (a wild node) between Fabesetron and GPCR genes as a query …
Number of citations: 6 www.ncbi.nlm.nih.gov
A Lourdu Jafrin - 2010 - repository-tnmgrmu.ac.in
… Ondansetron belongs to the group of 5-HT3 receptor antagonist that possess an imidazole or related heterocyclic terminal amine which also include Alosetron, Fabesetron and …
Number of citations: 2 repository-tnmgrmu.ac.in
R Borman - Emerging Drugs, 2001 - Taylor & Francis
Irritable bowel syndrome (IBS) is a debilitating disease, which is characterised by recurrent abdominal cramping and pain, and is associated with either constipation and/or diarrhoea. It …
Number of citations: 10 www.tandfonline.com
X Rabasseda, A Graul, J Silvestre… - Drugs of the Future, 1999 - access.portico.org
Cilansetron Page 1 present alterations of the visceral sensitivity, including hypersensitivity to mechanical visceral stimuli (rectal distension) associated with motor disturbances (colonic …
Number of citations: 7 access.portico.org
H Singh - 2023 - europepmc.org
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 0 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.